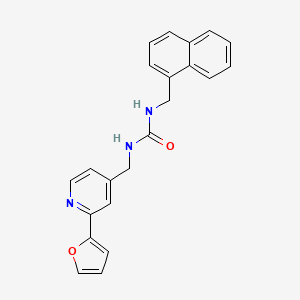

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a complex structure with multiple aromatic rings

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-22(25-15-18-7-3-6-17-5-1-2-8-19(17)18)24-14-16-10-11-23-20(13-16)21-9-4-12-27-21/h1-13H,14-15H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWOPYOGAXAQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-pyridine intermediate: This can be achieved through a coupling reaction between a furan derivative and a pyridine derivative.

Introduction of the naphthalene moiety: This step might involve a Friedel-Crafts alkylation or acylation reaction to attach the naphthalene ring to the intermediate.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing the urea moiety can inhibit cell growth in human cancer cell lines such as those from breast, lung, and colon cancers .

Case Study : A study evaluated a series of urea derivatives for their antiproliferative effects against NCI-H460 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines. The results demonstrated that certain structural modifications enhanced their efficacy significantly .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit inhibitory effects against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for survival.

Material Science Applications

In addition to its biological applications, this compound can serve as a building block in materials science. Due to its unique structure, it can be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to the development of new materials with specific properties.

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiproliferative activity against cancer cell lines; potential antimicrobial properties |

| Materials Science | Building block for polymers; ligands in coordination chemistry |

| Synthetic Chemistry | Multi-step synthesis involving furan and pyridine rings |

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of multiple aromatic rings, which can confer specific electronic and steric properties. These properties might enhance its binding affinity to molecular targets or its stability under certain conditions, making it a valuable compound for research and industrial applications.

Biological Activity

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea moiety linked to a furan-pyridine and naphthalene substituents, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 306.36 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of urea derivatives. For example, derivatives of furan and pyridine have shown activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 0.01 mg/L | Bactericidal |

| Salmonella typhi | 0.001 mg/L | Bactericidal |

| Staphylococcus aureus | 1.0 mg/L | Bacteriostatic |

| Bacillus subtilis | Not inhibited | No activity |

The compound exhibited bactericidal effects against E. coli and Salmonella typhi, while showing bacteriostatic properties against Staphylococcus aureus at higher concentrations. Bacillus subtilis was resistant to the compound .

The mechanisms underlying the biological activities of urea derivatives often involve interference with bacterial cell wall synthesis or disruption of viral replication cycles. The presence of heterocyclic rings such as furan and pyridine enhances interaction with biological targets, potentially leading to increased efficacy against pathogens.

Case Studies

A notable case study involved testing the compound against a panel of pathogens using standard microbiological techniques:

- Preparation : Cultures of E. coli and S. aureus were grown in nutrient broth.

- Testing : Various concentrations of the compound were introduced, and growth inhibition was measured after incubation.

- Results : Clear zones of inhibition were observed for E. coli at lower concentrations, confirming its bactericidal properties.

Q & A

Advanced Research Question

- π-π stacking : The electron-rich furan and electron-deficient pyridine facilitate charge-transfer interactions, stabilizing transition states in nucleophilic reactions .

- Solvent effects : Polar solvents (e.g., DMSO) enhance resonance-assisted hydrogen bonding between urea NH and pyridine N, as shown in DFT studies of similar systems .

Methodological Insight : Use UV-vis spectroscopy to monitor charge-transfer bands (λ ~ 300–400 nm) during reaction optimization .

Are crystallographic data available for this compound or its analogs?

Advanced Research Question

While direct data are limited, related structures provide insights:

- Pyridine-naphthalene systems : Crystallographic reports for 2-amino-6-(naphthalen-1-yl)pyridine derivatives show planar arrangements with intermolecular hydrogen bonding .

- Urea derivatives : 1-(2,4-Dichlorophenyl)-3-(1-naphthyl)urea crystallizes in a monoclinic system with NH···O hydrogen bonds stabilizing the lattice .

Experimental Design : Grow single crystals via slow evaporation in DCM/hexane mixtures and collect data at synchrotron facilities for high-resolution analysis .

How do substituents on the naphthalene ring modulate physicochemical properties?

Advanced Research Question

- Lipophilicity : Naphthalen-1-yl groups increase logP compared to phenyl analogs, enhancing membrane permeability (measured via shake-flask method) .

- Thermal stability : Differential scanning calorimetry (DSC) of 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea shows melting points >200°C, correlating with aromatic substitution .

SAR Study : Compare solubility (e.g., in DMSO or PBS) and bioactivity across analogs with methyl, chloro, or nitro substituents .

What strategies resolve contradictions in biological activity data?

Advanced Research Question

- Assay standardization : Use positive controls (e.g., RKI-1447 for ROCK inhibition ) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability : Test hepatic microsomal stability to rule out false negatives due to rapid degradation .

Data Conflict Example : Variability in IC₅₀ values may stem from differences in ATP concentrations in kinase assays; maintain consistent ATP levels (e.g., 10 µM) .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for furan (δ ~6.3–7.4 ppm), pyridine (δ ~7.5–8.5 ppm), and urea NH (δ ~6.5–8.5 ppm) .

- IR spectroscopy : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and NH bends at ~1500–1550 cm⁻¹ .

Advanced Application : Solid-state NMR can probe crystallinity and polymorphic forms if X-ray data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.